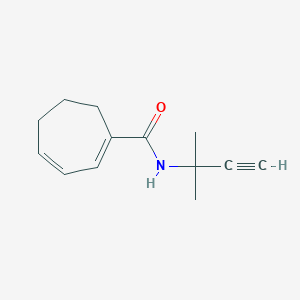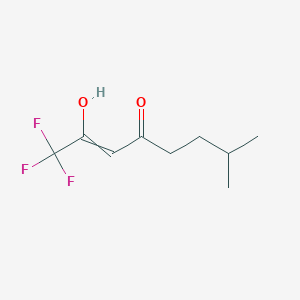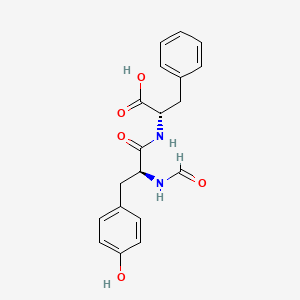![molecular formula C18H24ClNOS B14517847 [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride CAS No. 62763-94-4](/img/structure/B14517847.png)
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is an organic compound that features a complex structure with both phenyl and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-(Butylaminomethyl)phenyl sulfide with formaldehyde under acidic conditions to form the desired methanol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between sulfanyl-containing molecules and biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development and optimization.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Wirkmechanismus
The mechanism of action of [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with target molecules, leading to changes in their activity or function. The phenyl groups may also participate in π-π interactions, further influencing the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol
- [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol;hydrobromide
- [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol;hydroiodide
Uniqueness
[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
62763-94-4 |
|---|---|
Molekularformel |
C18H24ClNOS |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
[2-[2-(butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C18H23NOS.ClH/c1-2-3-12-19-13-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)14-20;/h4-11,19-20H,2-3,12-14H2,1H3;1H |
InChI-Schlüssel |
ATWZYJXRDHKADJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CC=CC=C1SC2=CC=CC=C2CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)

![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)




![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)

